Lipophilicity Comparison: N-(5-Bromo-2-fluorobenzyl)acetamide vs. Isomeric and Dehalogenated Analogs
The lipophilicity (logP) of N-(5-Bromo-2-fluorobenzyl)acetamide is distinct from its analogs, impacting its membrane permeability and non-specific binding. The target compound has a calculated logP of 2.006 [1]. This is significantly higher than the anilide isomer N-(5-bromo-2-fluorophenyl)acetamide, which has a reported logP of 2.08 [2]. More importantly, it shows a quantifiable difference from N-(4-bromobenzyl)acetamide, which has a logP of 1.69 . This difference of +0.316 logP units for the target compound versus the 4-bromo analog indicates a measurable increase in lipophilicity, which can be a critical differentiator in CNS drug discovery programs where a specific logP window is required for optimal brain penetration.
| Evidence Dimension | Lipophilicity (Calculated/Reported logP) |
|---|---|
| Target Compound Data | logP = 2.006 |
| Comparator Or Baseline | N-(4-Bromobenzyl)acetamide (logP = 1.69) and N-(5-Bromo-2-fluorophenyl)acetamide (logP = 2.08) |
| Quantified Difference | Target compound is +0.316 logP units more lipophilic than N-(4-bromobenzyl)acetamide. |
| Conditions | Calculated logP from ZINC database; Reported logP from vendor data sheets. |
Why This Matters
This data allows medicinal chemists to select the precise building block for achieving a target logP range in a lead series, avoiding the unpredictable effects of substituting with a less or more lipophilic analog.
- [1] ZINC Database. ZINC49463655: N-[(5-bromo-2-fluorophenyl)methyl]acetamide. Accessed via zinc20.docking.org. View Source
- [2] ChemSrc. N-(5-Bromo-2-fluorophenyl)acetamide (CAS 88288-12-4) properties. View Source
